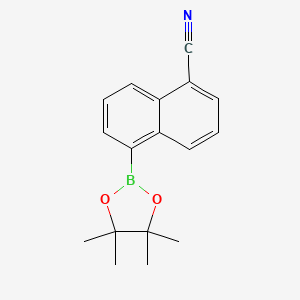

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile

Description

Chemical Structure and Properties 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile (C₁₇H₁₈BNO₂) is a boronic ester derivative featuring a naphthalene core substituted with a carbonitrile group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This compound is characterized by its high stability under inert conditions and sensitivity to hydrolysis, typical of pinacol boronic esters . Its molecular weight is approximately 278.81 g/mol, with the nitrile group contributing to increased polarity and reactivity in cross-coupling reactions .

Synthesis and Applications

The compound is synthesized via palladium-catalyzed Miyaura borylation, leveraging the electron-withdrawing nitrile group to activate the aromatic ring for efficient boron substitution . It is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, which are critical in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C17H18BNO2 |

|---|---|

Molecular Weight |

279.1 g/mol |

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C17H18BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-6-8-13-12(11-19)7-5-9-14(13)15/h5-10H,1-4H3 |

InChI Key |

BSAHAJKDWBAWEY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Halogenated Naphthalene Carbonitriles

The predominant method for preparing the target compound involves the Miyaura borylation reaction, which converts aryl halides into arylboronate esters using bis(pinacolato)diboron (B2Pin2) under palladium catalysis.

| Reagent/Condition | Details |

|---|---|

| Substrate | 5-bromo- or 5-chloronaphthalene-1-carbonitrile |

| Boron source | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, or Pd(OAc)2 with appropriate ligands |

| Base | Potassium acetate (KOAc), cesium carbonate (Cs2CO3) |

| Solvent | 1,4-Dioxane, tetrahydrofuran (THF), or cyclopentyl methyl ether (CPME) |

| Temperature | 80–115 °C |

| Reaction time | 1–16 hours |

This method is well-documented for its efficiency and high yields in installing the pinacol boronate moiety on aromatic halides, including naphthalene derivatives bearing electron-withdrawing groups such as nitriles.

Example Procedure from Literature

A representative synthesis involves the reaction of 5-bromonaphthalene-1-carbonitrile with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 as catalyst and KOAc as base in 1,4-dioxane at 80 °C for several hours. The product is isolated by chromatographic purification, yielding the desired boronate ester in good to excellent yield.

Optimization of Catalysts and Ligands

Studies have shown that catalyst and ligand choice significantly affects conversion and selectivity. For example, Pd(dba)2 combined with Xantphos ligand provides rapid and high conversion in related borylation reactions of aromatic bromides. The large bite angle of Xantphos facilitates reductive elimination, improving yields and reducing side reactions.

Alternative Synthetic Routes

While Miyaura borylation is the most direct method, alternative approaches include:

Lithiation followed by borylation: Directed ortho-lithiation of naphthalene-1-carbonitrile followed by quenching with trialkyl borates or pinacolborane. This method requires strict anhydrous and low-temperature conditions and is less commonly used due to handling difficulties.

Cross-coupling of preformed boronate esters: Starting from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene derivatives, further functionalization can be achieved via Suzuki coupling to install the nitrile group, though this is less straightforward.

Summary of Key Reaction Parameters and Yields

Analytical and Purification Notes

- The product is typically purified by column chromatography using mixtures of ethyl acetate and hexanes.

- Characterization includes NMR spectroscopy (1H, 13C, 11B), melting point determination, and sometimes elemental analysis.

- Minimal side reactions such as deprotection or deborylation are observed under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Reactivity in Cross-Coupling Reactions The nitrile group in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile enhances electrophilicity, enabling faster Suzuki-Miyaura coupling compared to non-cyano analogs like 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane . Biphenyl derivatives (e.g., 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile) exhibit superior conjugation for electronic materials but require harsher reaction conditions due to steric hindrance .

Stability and Solubility The naphthalene core provides greater thermal stability than benzofuran or indazole analogs (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile), which are prone to decomposition at elevated temperatures . Nitrile-containing derivatives (e.g., the target compound) show lower solubility in non-polar solvents compared to methoxy-substituted analogs (e.g., 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate) .

Biological Activity

- Triazole and indazole derivatives (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile ) demonstrate marked antimicrobial and kinase-inhibiting properties, whereas the target compound is primarily utilized in materials chemistry .

Safety Profiles The nitrile group in the target compound contributes to moderate toxicity (H302, H315, H319), similar to other cyano-substituted boronates . Non-cyano analogs like 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane exhibit fewer acute hazards .

Table 2: Physical and Chemical Properties

| Property | Target Compound | 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane | 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate |

|---|---|---|---|

| Molecular Weight (g/mol) | 278.81 | 253.81 | 390.46 |

| Melting Point (°C) | Not reported | Not reported | 166–167 |

| Solubility in THF | High | High | Moderate |

| Hydrolysis Stability | Moderate | High | Low |

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is , with a molecular weight of 255.12 g/mol. The presence of the dioxaborolane moiety suggests potential reactivity in biological systems, particularly in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.12 g/mol |

| CAS Number | [Not available] |

Anticancer Properties

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, derivatives of benzo[b]furan have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Antiproliferative Activity

In a comparative study involving several derivatives, one compound demonstrated a 10-fold increase in potency against human cancer cell lines compared to standard treatments like Combretastatin-A4. This highlights the potential of dioxaborolane-containing compounds in targeted cancer therapies.

The biological activity of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile can be attributed to its ability to interact with cellular targets such as tubulin and various signaling pathways involved in cell proliferation and survival.

Toxicity Assessments

Toxicological evaluations are essential for determining the safety profile of new compounds. Research has shown that certain dioxaborolane derivatives exhibit low toxicity in non-tumorigenic cells while maintaining efficacy against tumor cells . This selectivity is crucial for minimizing side effects during treatment.

Summary of Biological Studies

A review of literature from 2011 to 2022 on related compounds indicates that:

- Antitumor Activity : Compounds with similar structures have shown effective inhibition of tumor growth.

- Selectivity : Many dioxaborolane derivatives demonstrate higher selectivity for cancer cells over healthy cells.

- Mechanistic Insights : Studies reveal that these compounds often disrupt microtubule dynamics or interfere with key signaling pathways.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a naphthalene-1-carbonitrile derivative reacts with a pinacol boronate ester. Key steps include:

- Substrate Preparation : Halogenation of naphthalene-1-carbonitrile at the 5-position using N-bromosuccinimide (NBS) or iodine monochloride .

- Coupling Reaction : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1,4-dioxane/water solvent system at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Data Table :

| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 65 | 98 |

| PdCl₂(dppf) | THF/H₂O | 90 | 72 | 97 |

Q. How can spectroscopic and computational methods characterize this compound’s structural and electronic properties?

- Methodology :

- FT-IR/Raman : Identify B-O (≈1,370 cm⁻¹) and C≡N (≈2,220 cm⁻¹) stretching modes .

- NMR : ¹¹B NMR (δ ≈ 30 ppm for boronate) and ¹³C NMR to confirm substitution patterns .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ≈4.2 eV) and electrostatic potential maps .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The boronate ester participates in Suzuki-Miyaura couplings with aryl halides. Key factors:

- Electrophile Compatibility : Aryl iodides > bromides; electron-deficient partners show higher yields .

- Steric Effects : Tetramethyl groups enhance stability but may slow transmetalation; optimize ligand choice (e.g., SPhos) .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl group influence catalytic efficiency in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare turnover frequencies (TOF) with dimethyl analogs using in situ NMR .

- Computational Analysis : Calculate activation barriers for transmetalation steps (e.g., ΔG‡ ≈ 18 kcal/mol) with Gaussian 09 .

- Contradiction Note : While tetramethyl groups improve air stability, they may reduce reactivity in sterically demanding reactions .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during functionalization?

- Methodology :

- Additives : Use silver oxide (Ag₂O) to sequester halides and reduce proto-deboronation .

- Solvent Optimization : Anhydrous toluene minimizes hydrolysis of the boronate ester .

Q. How can this compound serve as a precursor in materials science (e.g., OLEDs)?

- Methodology :

- Polymer Synthesis : Incorporate into conjugated polymers via Sonogashira coupling; measure electroluminescence (λem ≈ 450 nm) .

- Device Fabrication : Spin-coat thin films and test efficiency using a Keithley source meter and integrating sphere .

Data Gaps and Research Needs

Q. What toxicological data are lacking for this compound, and how can researchers address these gaps?

- In Vitro Assays : Test cytotoxicity (MTT assay) in HepG2 cells and genotoxicity (Ames test) .

- Environmental Fate : Study hydrolysis half-life (t₁/₂) under pH 5–9 conditions .

Q. How does the compound interact with biological targets (e.g., enzymes), and what computational tools predict these interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 (binding energy ≈ −8.2 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .

Methodological Recommendations

- Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos) to improve yields in sterically hindered systems .

- Characterization : Combine XRD and DSC to analyze crystallinity and thermal stability (Tm ≈ 150°C) .

- Collaboration : Cross-reference with toxicology databases (e.g., NIH RePORTER) to align with regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.